

Application Note: Measuring the Efficacy of CW-3308 in 3D Cell Culture Models

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Compound of Interest

Compound Name: CW-3308
Cat. No.: B15621573

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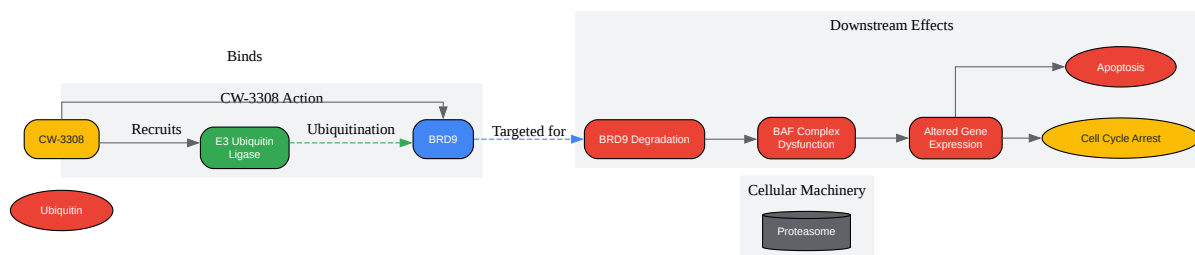
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Introduction

Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly utilized in preclinical drug discovery for their ability to more accurately recapitulate the in vivo tumor microenvironment compared to traditional 2D cell monolayers.^{[1][2][3]} These models mimic key aspects of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and extracellular matrix (ECM) interactions, which can significantly influence drug efficacy and resistance.^{[1][3]} **CW-3308** is a potent and selective PROTAC (Proteolysis Targeting Chimera) that induces the degradation of the bromodomain-containing protein BRD9.^{[4][5][6][7][8]} BRD9 is a component of the BAF (SWI/SNF) chromatin remodeling complex and has emerged as a therapeutic target in cancers such as synovial sarcoma and rhabdoid tumors.^{[5][6]} This application note provides detailed protocols for evaluating the efficacy of **CW-3308** in 3D tumor spheroid models, focusing on assays for cell viability, proliferation, and apoptosis.

CW-3308 Mechanism of Action

CW-3308 is a heterobifunctional molecule that consists of a ligand that binds to BRD9 and another ligand that recruits an E3 ubiquitin ligase.^[4] This proximity induces the ubiquitination and subsequent degradation of BRD9 by the proteasome. The degradation of BRD9 disrupts the function of the BAF complex, leading to downstream effects on gene expression that can inhibit cancer cell growth and induce apoptosis.



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Caption: Mechanism of action of **CW-3308** leading to BRD9 degradation and downstream anti-cancer effects.

Experimental Protocols

The following protocols outline the key steps for assessing the efficacy of **CW-3308** in 3D spheroid models.

Protocol 1: 3D Tumor Spheroid Formation

This protocol describes the formation of uniform spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.

Materials:

- Cancer cell line of interest (e.g., synovial sarcoma or rhabdoid tumor cell lines)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)

- Trypsin-EDTA
- 96-well ultra-low attachment (ULA) round-bottom plates
- Hemocytometer or automated cell counter

Procedure:

- Culture cancer cells in standard 2D flasks to ~80% confluency.
- Wash cells with PBS and detach using Trypsin-EDTA.
- Neutralize trypsin with complete medium and collect the cell suspension.
- Centrifuge the cell suspension and resuspend the pellet in fresh complete medium to create a single-cell suspension.
- Determine the cell concentration and viability.
- Dilute the cell suspension to a seeding density of 2,000-5,000 cells per 100 μ L.
- Dispense 100 μ L of the cell suspension into each well of a 96-well ULA plate.
- Centrifuge the plate at low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation.
- Incubate the plate in a humidified incubator at 37°C and 5% CO₂ for 3-7 days to allow for spheroid formation. Monitor spheroid formation daily.

Protocol 2: CW-3308 Treatment of 3D Spheroids

This protocol details the treatment of pre-formed spheroids with **CW-3308**.

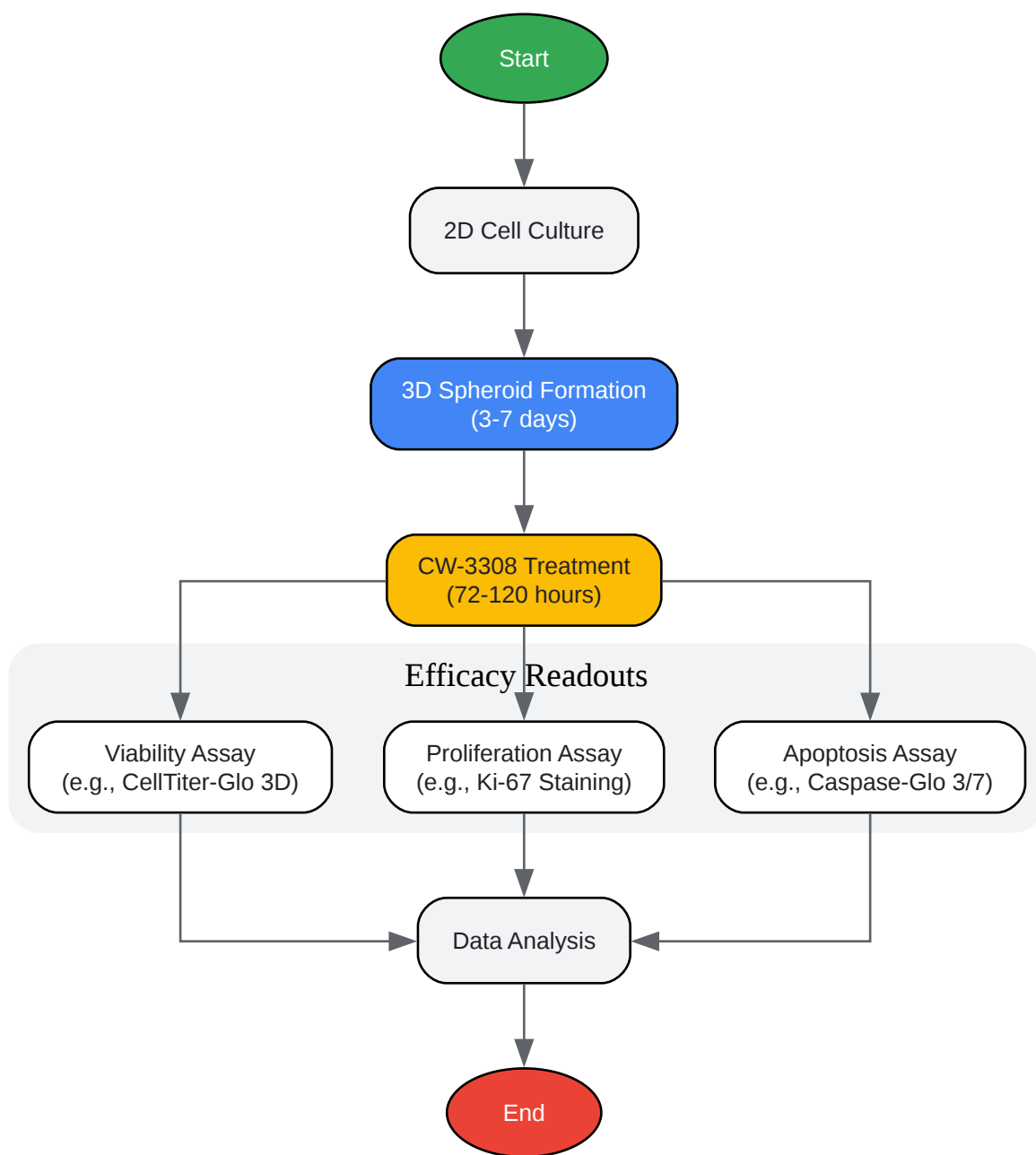
Materials:

- Pre-formed 3D spheroids in a 96-well ULA plate
- **CW-3308** stock solution (e.g., 10 mM in DMSO)
- Complete cell culture medium

- Vehicle control (DMSO)

Procedure:

- Prepare serial dilutions of **CW-3308** in complete medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO as the highest **CW-3308** concentration.
- Gently add 100 μ L of the **CW-3308** dilutions or vehicle control to the respective wells containing the spheroids.
- Return the plate to the incubator and treat for the desired duration (e.g., 72, 96, or 120 hours).



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Caption: Experimental workflow for assessing the efficacy of **CW-3308** in 3D tumor spheroids.

Protocol 3: Cell Viability Assay

This protocol uses a luminescence-based assay to determine the number of viable cells in the spheroids.

Materials:

- Treated 3D spheroids
- CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
- Luminometer-compatible opaque-walled 96-well plates

Procedure:

- Remove the plate containing the spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
- Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
- Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
- Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Protocol 4: Apoptosis Assay

This protocol measures caspase-3/7 activity, a key marker of apoptosis.

Materials:

- Treated 3D spheroids
- Caspase-Glo® 3/7 3D Assay kit (or equivalent)
- Luminometer-compatible opaque-walled 96-well plates

Procedure:

- Follow the same initial steps as the viability assay to equilibrate the plate to room temperature.

- Add 100 μ L of the Caspase-Glo® 3/7 3D reagent to each well.
- Mix by gentle orbital shaking for 30-60 seconds.
- Incubate at room temperature for 1-3 hours.
- Measure the luminescence using a plate-reading luminometer.
- Normalize the caspase activity to the number of viable cells (from a parallel experiment) to determine the specific apoptotic activity.

Protocol 5: Proliferation Assay (Immunofluorescence)

This protocol uses immunofluorescence staining for Ki-67, a marker of cell proliferation, followed by high-content imaging.[\[9\]](#)

Materials:

- Treated 3D spheroids
- PBS
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody: anti-Ki-67
- Fluorescently labeled secondary antibody
- Nuclear counterstain (e.g., DAPI)
- High-content imaging system

Procedure:

- Carefully collect spheroids and wash them with PBS.

- Fix the spheroids with 4% PFA for 1 hour at room temperature.
- Wash the spheroids three times with PBS.
- Permeabilize with permeabilization buffer for 20 minutes.
- Wash three times with PBS.
- Block with blocking buffer for 1 hour.
- Incubate with the primary anti-Ki-67 antibody overnight at 4°C.
- Wash three times with PBS.
- Incubate with the fluorescently labeled secondary antibody and DAPI for 2 hours at room temperature, protected from light.
- Wash three times with PBS.
- Image the spheroids using a high-content imaging system or confocal microscope.
- Quantify the percentage of Ki-67 positive cells relative to the total number of cells (DAPI positive).

Data Presentation

The quantitative data generated from these experiments can be summarized in the following tables for clear comparison.

Table 1: Effect of **CW-3308** on Spheroid Viability

CW-3308 Concentration (nM)	Average Luminescence (RLU)	Standard Deviation	% Viability (Relative to Vehicle)
Vehicle (0)	500,000	25,000	100%
1	450,000	22,000	90%
10	300,000	18,000	60%
100	150,000	12,000	30%
1000	50,000	5,000	10%

Table 2: Induction of Apoptosis by **CW-3308** in Spheroids

CW-3308 Concentration (nM)	Average Caspase-3/7 Activity (RLU)	Standard Deviation	Fold Change in Apoptosis (Relative to Vehicle)
Vehicle (0)	10,000	800	1.0
1	15,000	1,200	1.5
10	40,000	3,500	4.0
100	80,000	6,000	8.0
1000	120,000	9,500	12.0

Table 3: Effect of **CW-3308** on Spheroid Proliferation

CW-3308 Concentration (nM)	% Ki-67 Positive Cells	Standard Deviation	% Inhibition of Proliferation
Vehicle (0)	65%	4.5%	0%
1	58%	4.1%	10.8%
10	42%	3.2%	35.4%
100	25%	2.1%	61.5%
1000	10%	1.5%	84.6%

Conclusion

These protocols provide a framework for the comprehensive evaluation of **CW-3308** efficacy in 3D cell culture models. By assessing cell viability, apoptosis, and proliferation in a more physiologically relevant context, researchers can gain valuable insights into the therapeutic potential of this BRD9-targeting PROTAC. The use of 3D models is a critical step in the preclinical evaluation of novel cancer therapeutics, helping to bridge the gap between in vitro studies and in vivo outcomes.

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